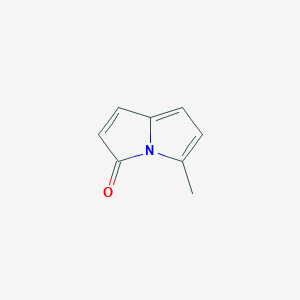

5-Methyl-3H-pyrrolizin-3-one

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

195613-96-8 |

|---|---|

分子式 |

C8H7NO |

分子量 |

133.15 g/mol |

IUPAC名 |

5-methylpyrrolizin-3-one |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-7-4-5-8(10)9(6)7/h2-5H,1H3 |

InChIキー |

CHUQWNQKTNSSPC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C2N1C(=O)C=C2 |

正規SMILES |

CC1=CC=C2N1C(=O)C=C2 |

同義語 |

3H-Pyrrolizin-3-one,5-methyl-(9CI) |

製品の起源 |

United States |

Advanced Synthetic Strategies for 3h Pyrrolizin 3 One and Derivatives

General Synthetic Methodologies for the Pyrrolizinone Ring System

The construction of the bicyclic pyrrolizinone framework can be achieved through several strategic approaches. These methods often involve the formation of one or both rings in a sequential or concerted manner, starting from appropriately functionalized pyrrole (B145914) precursors or acyclic starting materials.

Intramolecular cyclization is a cornerstone in the synthesis of the pyrrolizinone core. These reactions typically involve the formation of a new ring by creating a carbon-carbon or carbon-heteroatom bond on a pre-functionalized substrate.

A prevalent method involves the intramolecular cyclization of C-alkylated pyrroles. For instance, the regioselective addition of pyrrole to methyl 3-aryl-2-cyanoacrylates, catalyzed by copper(II) triflate, yields C-alkylated pyrroles that can subsequently undergo intramolecular cyclization under mild conditions to afford novel pyrrolizin-3-ones with high diastereomeric ratios. researchgate.net Another powerful approach utilizes N-acyliminium ions, which are highly electrophilic intermediates, to facilitate cyclization α to an amide or carbamate. researchgate.net

Tandem radical cyclization offers another modern route. A tandem radical cyclization/intermolecular coupling between 2-azaallyl anions and indole (B1671886) N-aryloxy acetamides has been developed to synthesize C3a-substituted pyrroloindolines, demonstrating the power of radical cascades to rapidly build molecular complexity. nih.gov Similarly, a condensation-cyclization sequence between cyclic imines like 1-pyrroline (B1209420) and α-oxoesters can provide direct access to 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one scaffolds. nih.gov

Other notable cyclization strategies include:

Ring-Closing Metathesis (RCM): A facile route starting from N-allyl imides involves a sequence of nucleophilic addition of a vinyl Grignard reagent, followed by RCM and elimination to yield pyrrolizinones. researchgate.net

Gold-Catalyzed Cascade Cyclization: This method has been used to construct the indolizinone core from a linear ynamide, highlighting the utility of transition metals in synthesizing related heterocyclic systems. researchgate.net

Oxidation and Intramolecular Cyclization: Pyrrolizine-3-one derivatives can be prepared from substituted pyrroles through a one-pot, two-step process involving oxidation and subsequent intramolecular cyclization. tandfonline.com

Table 1: Examples of Cyclization Reactions for Pyrrolizinone Synthesis

| Starting Material | Key Reaction/Catalyst | Product Type | Reference |

|---|---|---|---|

| C-Alkylated Pyrroles | Intramolecular Cyclization | Pyrrolizin-3-ones | researchgate.net |

| N-allyl imides | Grignard addition / RCM / Elimination | Pyrrolizinones | researchgate.net |

| 1-Pyrroline and α-oxoesters | Condensation-Cyclization | 2-Hydroxy-tetrahydro-3H-pyrrolizin-3-ones | nih.gov |

| Indole N-aryloxy acetamides | Tandem Radical Cyclization | C3a-substituted pyrroloindolines (related core) | nih.gov |

| Substituted Pyrroles | Oxidation / Intramolecular Cyclization | Pyrrolizine-3-ones | tandfonline.com |

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like pyrrolizinones from simple, readily available starting materials in a single synthetic operation. researchgate.netnih.gov These reactions avoid the need for isolating intermediates, thereby saving time, reagents, and solvents.

A notable example is the microwave-assisted, three-component reaction of proline, an aromatic aldehyde, and a 1,3-diketone (such as 2-arylmethylene-indene-1,3-dione) in a solvent like 1,4-dioxane. researchgate.netresearchgate.netresearchgate.net This method provides rapid access to multi-functionalized pyrrolizidines and pyrrolizinones in moderate to good yields. researchgate.netresearchgate.netresearchgate.net The use of microwave irradiation often accelerates the reaction, leading to shorter reaction times. researchgate.net

Similarly, MCRs have been developed for the synthesis of highly substituted 2-aminopyrroles, which are valuable precursors for various heterocyclic systems. nih.gov One such strategy involves the reaction of N-(sulfonamido)-acetophenones, aldehydes, and activated methylene (B1212753) compounds (like malononitrile (B47326) or cyanoacetic acid derivatives) in a single pot. nih.gov The resulting polysubstituted pyrroles can then be further elaborated into more complex fused systems. These processes are valued for their flexibility and ability to generate diverse libraries of compounds for further study. nih.govrsc.org

Table 2: Multicomponent Reactions for Pyrrolizinone and Precursor Synthesis

| Components | Conditions | Product | Key Advantage | Reference |

|---|---|---|---|---|

| Proline, Aromatic Aldehyde, 1,3-Diketone | Microwave irradiation, 1,4-Dioxane | Pyrrolizinone derivatives | Rapid, one-pot synthesis | researchgate.netresearchgate.net |

| Aldehydes, N-(sulfonamido)-acetophenones, Activated methylene compounds | One-pot, Acetonitrile, DDQ oxidation | Tetra- and penta-substituted 2-aminopyrroles | High diversity, precursor synthesis | nih.gov |

| Aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, 3-aminopyrazoles | Molecular iodine catalyst | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | Environmentally friendly catalyst | rsc.org |

Flash vacuum pyrolysis (FVP) is a specialized gas-phase technique where a substrate is passed through a hot tube under high vacuum, inducing unimolecular transformations at high temperatures (400-1100 °C) with very short contact times. researchgate.netwikipedia.orgscripps.edu This method is particularly useful for generating highly reactive intermediates and synthesizing products that are inaccessible through conventional solution-phase chemistry. researchgate.net

The FVP technique has been successfully applied to the synthesis of 5-oxo-5H-pyrrolizines (isomeric with 3H-pyrrolizin-3-ones). uc.ptacs.org The general route involves the thermal extrusion of sulfur dioxide from pyrrolo[1,2-c]thiazole-2,2-dioxides to generate transient 1-azafulvenium methide intermediates. uc.ptacs.org These intermediates can undergo intramolecular pericyclic reactions, such as sigmatropic researchgate.netnih.govH shifts, to form N-vinylpyrroles. uc.pt Subsequent FVP of these N-vinylpyrroles at higher temperatures (e.g., 700 °C) leads to an efficient cyclization to the 5-oxo-5H-pyrrolizine skeleton. uc.pt In some cases, the pyrrolizinone can be obtained directly from the FVP of the pyrrolo[1,2-c]thiazole-2,2-dioxide precursor in a single step. acs.org

Table 3: Synthesis of 5-Oxo-5H-pyrrolizines via Flash Vacuum Pyrolysis (FVP)

| Precursor | FVP Conditions | Intermediate | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| N-vinylpyrrole (3a) | 700 °C / 4 × 10⁻² mbar | Not Isolated | 5-Oxo-5H-pyrrolizine (5a) | 79% | uc.pt |

| N-vinylpyrrole (15a) | 700 °C | Not Isolated | Pyrrolizine (16a) | 72% | uc.pt |

| Pyrrolo[1,2-c]thiazole-2,2-dioxide (2d) | 700 °C / 6 × 10⁻² mbar | N-vinylpyrrole (15a) | Pyrrolizine (16a) | 39% | uc.pt |

Stereoselective Synthesis of Pyrrolizinone Derivatives

Achieving control over the stereochemistry during the synthesis of pyrrolizinone derivatives is crucial for accessing specific, biologically active isomers. This involves the use of chiral catalysts, auxiliaries, or substrates to direct the formation of a particular enantiomer or diastereomer.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. While specific enantioselective methods for 5-Methyl-3H-pyrrolizin-3-one are not extensively documented in the provided context, general strategies in asymmetric synthesis can be applied. For instance, the development of enantioselective routes to complex natural products often involves key steps like asymmetric dihydroxylation or catalyst-controlled cyclizations. nih.gov

In related heterocyclic systems, rhodium/diene complexes have been used to catalyze the asymmetric 1,4-addition of arylboronic acids to indole-derived α,β-unsaturated esters, providing access to chiral building blocks. researchgate.net Similarly, chiral ?-lactams have been synthesized with excellent enantioselectivities (up to 96% ee) via iridium-phosphoramidite catalyzed asymmetric hydrogenation. researchgate.net These principles, involving chiral transition metal catalysts, are highly relevant and adaptable for the enantioselective construction of pyrrolizinone scaffolds. rsc.org The synthesis of enantiomerically enriched compounds often relies on a few general approaches, including the use of chiral catalysts or auxiliaries derived from the chiral pool. db-thueringen.de

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. Several methods for preparing pyrrolizinones exhibit inherent diastereoselectivity.

The intramolecular cyclization of C-alkylated pyrroles, obtained from the addition of pyrrole to methyl 3-aryl-2-cyanoacrylates, has been shown to produce pyrrolizin-3-ones with a high diastereomeric ratio. researchgate.net The stereochemical outcome of such cyclizations can be influenced by the substrate's existing stereocenters or by the reaction conditions.

In the context of related spiro-pyrrolizine systems, three-component reactions involving pyrrolidine (B122466), aromatic aldehydes, and 3-arylideneoxindolin-2-ones have yielded functionalized 7′-arylidenespiro[indoline-3,1′-pyrrolizines] with high diastereoselectivity. sci-hub.se The stereochemistry of these complex products is often confirmed by NOE and X-ray crystallography. rsc.org Furthermore, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can be fully reduced with excellent diastereoselectivity to create functionalized pyrrolidines, where an initial reduction directs the stereochemistry of subsequent transformations. nih.gov The use of chiral auxiliaries, such as Oppolzer's camphorsultam, has also been shown to achieve high diastereoselectivity in conjugate additions, a key bond-forming reaction. uvm.edu

Metal-Catalyzed Synthetic Transformations

Metal-catalyzed reactions have become indispensable tools for the synthesis of complex nitrogen-containing heterocycles, including the pyrrolizinone framework. Catalysts based on palladium, zirconium, and iridium offer distinct pathways for ring formation, each with unique advantages in terms of substrate scope and reaction mechanism.

Palladium-Catalyzed Reactions for Pyrrolizinone Scaffolds

Palladium catalysis is a powerful method for constructing pyrrolizidine (B1209537) and pyrrolizinone structures. nih.gov One of the most effective approaches involves the intramolecular carboamination or aminoarylation of aminoalkene substrates. nih.govnih.gov This strategy facilitates the creation of the heterocyclic ring system along with the concurrent formation of C-N and C-C bonds with excellent stereocontrol. nih.gov

Specifically, the synthesis of hexahydro-3H-pyrrolizin-3-ones has been achieved with high diastereoselectivity through the palladium-catalyzed carboamination of (5R)-5-but-3-en-1-ylpyrrolidin-2-one. nih.gov In these reactions, an aryl halide is coupled with the aminoalkene substrate in the presence of a palladium catalyst system, typically consisting of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand such as X-Phos, along with a base like cesium carbonate (Cs₂CO₃). nih.govnih.gov The catalytic cycle generally begins with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by the formation of a palladium(aryl)amido intermediate, which then undergoes an intramolecular migratory insertion of the alkene into the Pd–N bond (syn-aminopalladation). The cycle concludes with a C–C bond-forming reductive elimination to yield the final pyrrolizidinone product. nih.gov While this method directly produces the saturated (hexahydro) pyrrolizinone core, these products serve as valuable precursors that can be further modified to introduce unsaturation, leading to derivatives of the 3H-pyrrolizin-3-one system.

Table 1: Palladium-Catalyzed Synthesis of Hexahydro-3H-pyrrolizin-3-ones nih.gov

| Aryl Halide Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | 1,4-Dioxane | 120 | 90 |

| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | 1,4-Dioxane | 120 | 85 |

| 4-Bromoanisole | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | 1,4-Dioxane | 120 | 92 |

Zirconium-Catalyzed Methods in Pyrrolizinone Synthesis

Zirconium-based catalysts have emerged as effective promoters for cascade reactions leading to the formation of complex heterocyclic systems. Zirconium(IV) salts, such as zirconium tetrachloride (ZrCl₄) and zirconyl chloride octahydrate (ZrOCl₂·8H₂O), are particularly useful due to their properties as efficient and environmentally benign Lewis acids. researchgate.net

A notable application of zirconium catalysis in this area is the synthesis of substituted pyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. nih.gov This methodology has been extended to the synthesis of pyrrolizinone derivatives. For instance, a cascade reaction catalyzed by ZrOCl₂·8H₂O can be employed to construct a 1,2-dihydro-3H-pyrrolizin-3-one derivative. nih.gov The synthesis of 6-acetyl-5-methyl-1,2-dihydro-3H-pyrrolizin-3-one was achieved from an N-acylated α-aminoaldehyde precursor derived from pyroglutamic acid. nih.gov The reaction proceeds through a sequence where the zirconium catalyst facilitates the condensation and subsequent cyclization, forming the bicyclic pyrrolizinone structure in a single pot. This approach highlights the utility of zirconium catalysts in mediating complex transformations to afford functionalized pyrrolizinone cores. nih.gov

Table 2: Zirconium-Catalyzed Synthesis of a Dihydropyrrolizinone Derivative nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|

Iridium-Catalyzed C-H Activation Pathways to Pyrrolizinones

Iridium catalysis, particularly utilizing [Cp*Ir(III)] complexes, has become a prominent strategy for C-H activation and functionalization. diva-portal.org This approach allows for the direct formation of C-C or C-X bonds at otherwise unreactive C-H positions, offering a highly atom-economical route to complex molecules. diva-portal.orgnih.gov While direct, one-step synthesis of the 3H-pyrrolizin-3-one ring system via iridium-catalyzed C-H activation has not been extensively detailed, the principles of this methodology can be applied to suitable precursors.

A plausible synthetic route could involve the C-H activation of a substituted pyrrole derivative. For example, an N-substituted pyrrole bearing an appropriate side chain could undergo an iridium-catalyzed intramolecular C-H activation and subsequent annulation to form the second ring of the pyrrolizinone system. The [Cp*Ir(III)] catalytic system is known to facilitate such transformations, often requiring a directing group to achieve site-selectivity. diva-portal.orgnih.gov This powerful technique has been used for the late-stage functionalization of complex pharmaceuticals and could be adapted for the construction of the pyrrolizinone scaffold from appropriately designed pyrrole starting materials. diva-portal.orgmedium.com

Derivatization and Functionalization Strategies for this compound

The this compound core possesses distinct reactive sites that allow for further chemical modification. The electron-rich pyrrole ring and the conjugated system make it susceptible to various transformations, including electrophilic additions and halogenations, enabling the synthesis of a diverse range of derivatives. researchgate.net

Electrophilic Additions to the Pyrrolizinone Core

The pyrrolizinone system readily undergoes electrophilic addition reactions. researchgate.net The reaction of a pyrrolizin-3-one with a dry hydrogen halide, such as hydrogen chloride, results in an electrophilic addition to furnish a 1-halo-1,2-dihydro derivative. researchgate.net For example, treating pyrrolizin-3-one with dry hydrogen chloride leads to the formation of the 1-chloro-1,2-dihydro derivative in high yield (93%). researchgate.net The resulting halide is labile and can be easily displaced by various nucleophiles, making these chloro derivatives valuable intermediates for further functionalization. researchgate.net This reactivity pattern is characteristic of electrophilic additions to conjugated systems, where the initial attack of the electrophile leads to a stabilized carbocationic intermediate that is subsequently trapped by the nucleophile. lasalle.edu

Halogenation Reactions (e.g., Bromination)

Halogenation provides a direct method for functionalizing the pyrrolizinone core. researchgate.net Bromination of a pyrrolizin-3-one can be achieved using N-bromosuccinimide (NBS). researchgate.net The outcome of the reaction is dependent on the reaction conditions. When the reaction is performed in the presence of a nucleophile, such as methanol (B129727), a 2-bromo-1-methoxy-1,2-dihydropyrrolizin-3-one can be formed. researchgate.net Alternatively, conducting the bromination under free-radical conditions, for instance with NBS and a radical initiator like AIBN in carbon tetrachloride, can lead to substitution at the C-2 position, yielding a 2-bromopyrrolizinone. researchgate.net This highlights the versatility of NBS as a brominating agent, capable of participating in both electrophilic and radical pathways to functionalize the this compound scaffold. youtube.com

Table 3: Functionalization Reactions of the Pyrrolizin-3-one Core researchgate.net

| Reagent(s) | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Dry HCl | Ether | 1-Chloro-1,2-dihydro derivative | 93 |

| NBS / Methanol | CCl₄ | 2-Bromo-1-methoxy-1,2-dihydro derivative | 81 |

Catalytic Hydrogenation of the Pyrrolizinone Ring System

Catalytic hydrogenation is a powerful technique for modifying the pyrrolizinone ring system, leading to the formation of partially or fully saturated pyrrolizidine derivatives. rsc.orgrsc.org The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the stereochemical outcome of the reduction. rsc.orgrsc.org

The hydrogenation of pyrrolizin-3-ones can yield various stereoisomers, and the diastereoselectivity is highly dependent on the catalyst and solvent system employed. rsc.org For instance, the hydrogenation of 7-methylpyrrolizin-3-one can result in different ratios of cis and trans isomers depending on the specific rhodium or palladium catalyst used. rsc.org

Key Research Findings:

Catalyst and Solvent Effects: The diastereoselectivity of the hydrogenation of the pyrrolizinone ring is significantly influenced by the choice of catalyst and solvent. For example, using a 5% Rh-C catalyst in ethanol (B145695) for the hydrogenation of a pyrrolizinone derivative resulted in a 79:21 ratio of cis to trans isomers. rsc.org In contrast, employing 5% Pd-C in ethanol led to a 40:60 ratio. rsc.org The use of 5% Rh-Al2O3 in ethyl acetate (B1210297) has also been shown to produce a high diastereomeric ratio of 72:28. rsc.org

Substituent Effects: The nature of substituents on the pyrrolizinone ring can influence the stereochemical course of the hydrogenation. rsc.org

Reaction Conditions: Hydrogen pressure and substrate-to-catalyst ratios generally have a minimal effect on the stereochemical outcomes of these hydrogenation reactions. rsc.org

Table 1: Effect of Catalysts and Solvents on the Diastereoselectivity of Pyrrolizinone Hydrogenation rsc.org

| Catalyst | Solvent | Diastereomeric Ratio (cis:trans) |

| 5% Rh-C | Ethanol | 79:21 |

| 5% Rh-C | Ethyl Acetate | 83:17 |

| 5% Rh-Al2O3 | Ethanol | 64:36 |

| 5% Rh-Al2O3 | Ethyl Acetate | 72:28 |

| 5% Pd-C | Ethanol | 40:60 |

| 5% Pd-CaCO3 | Ethanol | 40:60 |

Note: The data presented is illustrative of the trends observed in the hydrogenation of various substituted pyrrolizinone systems.

The fully saturated products of these reactions predominantly feature a cis-fused ring junction, which is the expected thermodynamically more stable conformation. rsc.org The selective preparation of specific stereoisomers is critical for investigating the structure-activity relationships of these compounds in biological systems.

Esterification and Amide Coupling Reactions

Esterification and amide coupling reactions are fundamental transformations for the derivatization of the 3H-pyrrolizin-3-one scaffold, allowing for the introduction of a wide array of functional groups. These reactions typically involve the activation of a carboxylic acid moiety, which can be present as a substituent on the pyrrolizinone ring, followed by reaction with an alcohol or an amine. growingscience.com

Esterification:

The synthesis of ester derivatives of pyrrolizinones can be achieved through various methods. For instance, the esterification of 2,2-bis-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one with benzoyl chloride in pyridine (B92270) yields {2-[(Benzoyloxy)methyl]-1-oxo-3H-pyrrolizin-2-yl}methyl benzoate (B1203000). nih.gov Other common methods involve the use of coupling agents or acid catalysts. organic-chemistry.org

Amide Coupling:

The formation of amide bonds is a cornerstone of medicinal chemistry and has been applied to the synthesis of pyrrolizinone derivatives. growingscience.com Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DCC (N,N'-Dicyclohexylcarbodiimide), and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are frequently used to facilitate the reaction between a carboxylic acid and an amine. growingscience.comluxembourg-bio.com

Key Research Findings:

Coupling Reagent Efficiency: The choice of coupling reagent and base is critical for achieving high yields and minimizing side reactions. growingscience.com For example, HATU in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) has been shown to be effective for coupling various acids and amines. growingscience.com

Reaction Conditions: Microwave-assisted couplings have been shown to accelerate reaction times and improve yields, particularly for sterically hindered substrates. worktribe.com

Functional Group Tolerance: Modern coupling methods exhibit good tolerance for a variety of functional groups present in either the carboxylic acid or the amine partner. worktribe.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Typical Base |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA |

| DCC | N,N'-Dicyclohexylcarbodiimide | DMAP |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | HOBt |

Coupling with Diazonium Salts

The coupling of 3H-pyrrolizin-3-one derivatives with diazonium salts is a versatile method for the synthesis of highly colored azo compounds. lkouniv.ac.inlibretexts.org This reaction, known as azo coupling, is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. libretexts.org The reaction is typically performed on pyrrolizinone systems that are activated towards electrophilic attack.

The active methylene group in certain pyrrolizinone derivatives, such as pyrrolizine-1,3-dione, readily couples with diazonium salts to yield hydrazones. researchgate.net The position of coupling on the pyrrolizinone ring is dependent on the substitution pattern and the reaction conditions. For instance, Vilsmeier formylation of a pyrrolizinone can lead to substitution at the 5-position, while azo coupling under basic conditions might occur at a different site. researchgate.net

Key Research Findings:

Reaction pH: The pH of the reaction medium is a critical parameter. Coupling with phenols is typically carried out in alkaline conditions (pH 8-11), while coupling with aromatic amines is often performed in slightly acidic medium. lkouniv.ac.in

Mechanism: Diazonium salts are weak electrophiles and react with aromatic systems activated by strong electron-donating groups. lkouniv.ac.in The initial product of coupling with a phenol (B47542) is a diazo ether, which then rearranges to the more stable C-coupled azo compound.

Substrate Scope: The reaction is applicable to a range of activated aromatic and heteroaromatic compounds. The reactivity of the diazonium salt can be tuned by the substituents on the aromatic ring. google.com

Mechanistic Investigations of 3h Pyrrolizin 3 One Formation and Transformations

Reaction Mechanism Elucidation in Pyrrolizinone Synthesis

The formation of the 3H-pyrrolizin-3-one skeleton can be achieved through various synthetic routes, with the underlying mechanisms often involving complex multi-step processes. Elucidating these mechanisms is key to optimizing reaction conditions and achieving desired product outcomes.

Proposed Mechanistic Pathways (e.g., Knorr-type, Cycloadditions)

Several plausible mechanistic pathways have been proposed for the synthesis of the pyrrolizinone core, with Knorr-type condensations and cycloaddition reactions being prominent examples.

Knorr-type Pyrrole (B145914) Synthesis: The Knorr pyrrole synthesis and its variations, such as the Paal-Knorr synthesis, represent a classical and versatile method for constructing the pyrrole ring, a key component of the pyrrolizinone system. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an α-amino-ketone with a compound containing an activated methylene (B1212753) group. wikipedia.org In the context of 5-Methyl-3H-pyrrolizin-3-one synthesis, a plausible Knorr-type pathway would involve the reaction of a suitably substituted aminoketone with a dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the bicyclic pyrrolizinone framework. A proposed mechanism, differing slightly from the classic Knorr reaction, involves the initial condensation of an N-acyl α-aminoaldehyde with a 1,3-dicarbonyl compound. acs.org This is followed by tautomerization to an enamine, intramolecular cyclization, and subsequent dehydration steps to yield the final pyrrole structure. acs.org

Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions offer a powerful and convergent approach to the pyrrolizinone skeleton. sci-hub.seresearchgate.net In a typical [3+2] cycloaddition, an azomethine ylide, generated in situ from the decarboxylation of an α-amino acid like proline, reacts with a suitable dipolarophile. sci-hub.senih.gov The resulting cycloadduct can then be further transformed to yield the desired pyrrolizinone. For instance, a three-component reaction between an isatin, L-proline, and a substituted pyran-2-one can proceed via a [3+2] cycloaddition to form complex spiro[indoline-3,3'-pyrrolizine] derivatives in a regioselective manner. researchgate.net The regioselectivity of such cycloadditions can often be explained by secondary orbital interactions. researchgate.net Another strategy involves the [4+2] cycloaddition of a nitroalkene with a vinyl ether to form a six-membered cyclic nitronate, which can then undergo reductive domino transformations to furnish the hexahydropyrrolizin-3-one core. researchgate.netacs.org

The table below summarizes representative reaction conditions for cycloaddition pathways leading to pyrrolizinone-related structures.

| Dipole/Diene | Dipolarophile/Dienophile | Catalyst/Conditions | Product Type | Reference |

| Azomethine ylide (from Isatin and L-proline) | (E)-4-hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one | Room Temperature | Hexahydrospiro[indoline-3,3'-pyrrolizine]-2-one | researchgate.net |

| Nitroalkene | Vinyl ether | Not specified | 7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one | researchgate.netacs.org |

| 1H-Pyrrole-2-carbinols | Aryl acetaldehydes | Chiral BINOL-derived phosphoric acid | 2,3-Dihydro-1H-pyrrolizin-3-ols | acs.org |

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. wikipedia.orgepfl.ch A primary KIE is observed when a bond to the isotope is broken or formed in the rate-determining step, while a secondary KIE arises from changes in the vibrational environment of the isotope at a position not directly involved in bond cleavage or formation. utdallas.edu

As of the latest literature survey, specific KIE studies focused on the synthesis of this compound have not been reported. However, the principles of KIE can be applied to hypothesize about the transition states of its formation. For example, in a Knorr-type synthesis, a significant primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the deprotonation of an α-carbon to form an enolate or enamine is the rate-determining step. Conversely, an inverse KIE (kH/kD < 1) might be observed if a carbon atom undergoes rehybridization from sp2 to sp3 in the rate-limiting step.

The application of KIE studies, often in conjunction with computational modeling, has been instrumental in elucidating the mechanisms of complex organic reactions, such as the Suzuki-Miyaura cross-coupling. nih.gov Similar investigations on pyrrolizinone synthesis would provide invaluable insights into the nature of the transition states involved in the key bond-forming steps.

Understanding Reaction Selectivity: Regioselectivity and Stereoselectivity

The synthesis of substituted pyrrolizinones like this compound often generates multiple potential isomers. Controlling the regioselectivity (the site of bond formation) and stereoselectivity (the spatial arrangement of atoms) is a critical aspect of synthetic design.

Regioselectivity: In the context of pyrrolizinone synthesis, regioselectivity is particularly important in reactions involving unsymmetrical reactants. For instance, in the Knorr pyrazole (B372694) synthesis, the reaction of an unsymmetrical β-diketone with a hydrazine (B178648) derivative can lead to two possible regioisomeric pyrazoles. The observed regioselectivity is often governed by the relative reactivity of the two carbonyl groups, with the more electrophilic ketone typically reacting preferentially. rsc.org Similarly, in [3+2] cycloaddition reactions, the regioselectivity of the addition of the dipole to the dipolarophile is determined by the electronic and steric properties of the substituents on both components. nih.gov The synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been shown to proceed with high regioselectivity, influenced by the nature of the solvent and the reactants. nih.gov

Stereoselectivity: Many synthetic routes to pyrrolizinones involve the formation of one or more stereocenters. Achieving high stereoselectivity is crucial, especially in the synthesis of chiral natural products. In cycloaddition reactions, the stereochemical outcome is often controlled by the approach of the reactants in the transition state. For example, the synthesis of spiro[indoline-3,1'-pyrrolizines] via a three-component reaction can proceed with high diastereoselectivity. sci-hub.se The stereoselective synthesis of hexahydro-3H-pyrrolizin-3-ones has been achieved through Pd-catalyzed alkene aminoarylation reactions, yielding products with high diastereoselectivity (>20:1). nih.gov Furthermore, enantioselective cycloadditions, often employing chiral catalysts, can provide access to enantiomerically enriched pyrrolizinone derivatives. acs.org A catalytic asymmetric [6+2] cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, catalyzed by a chiral phosphoric acid, yields highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters in good yields and high enantio- and diastereoselectivity. acs.org

The following table presents examples of stereoselective syntheses of pyrrolizinone-related structures.

| Reaction Type | Reactants | Catalyst/Conditions | Stereochemical Outcome | Reference |

| Three-component reaction | Pyrrolidine (B122466), Aromatic aldehydes, 3-Arylideneoxindolin-2-ones | Acetic acid, reflux in toluene | High diastereoselectivity | sci-hub.se |

| Pd-catalyzed alkene aminoarylation | Lactam substrate, Aryl halide | Pd2(dba)3/X-Phos, Cs2CO3 | >20:1 diastereoselectivity | nih.gov |

| [6+2] Cycloaddition | 1H-Pyrrole-2-carbinols, Aryl acetaldehydes | Chiral BINOL-derived phosphoric acid | High enantio- and diastereoselectivity | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3h Pyrrolizin 3 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental insights into the number and types of hydrogen and carbon atoms in a molecule.

¹H NMR: The ¹H NMR spectrum provides information on the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton in the molecule. For the 3H-pyrrolizin-3-one core, protons attached to the electron-deficient rings, particularly those adjacent to the nitrogen atom and the carbonyl group, are expected to appear in the downfield region of the spectrum. In a derivative like (2-Ethoxy-5-methyl-3H-pyrrolizin-1-yl)-phenylmethanone, the methyl protons (CH₃) at the C5 position would typically appear as a singlet in the upfield region (around δ 2.24 ppm). clockss.org The protons on the pyrrole (B145914) ring (H-6 and H-7) would show characteristic chemical shifts and coupling patterns depending on their electronic environment.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shift for each unique carbon atom. The carbonyl carbon (C3) of the 3H-pyrrolizin-3-one system is highly deshielded and appears significantly downfield, often in the range of δ 180-195 ppm. clockss.org Carbons involved in double bonds (C1, C2, C5, C6, C7) typically resonate between δ 110 and 165 ppm. The carbon of the methyl group at the C5 position would be found in the upfield region of the spectrum, generally below δ 20 ppm. clockss.org

The following table summarizes the expected chemical shifts for the core structure of 5-Methyl-3H-pyrrolizin-3-one, based on data from related derivatives. clockss.org

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| H1 | 6.0 - 6.5 | 115 - 125 |

| H2 | 6.8 - 7.2 | 125 - 135 |

| C3 (C=O) | - | 180 - 195 |

| C5-CH₃ | 2.2 - 2.4 | 12 - 15 |

| H6 | 6.8 - 7.2 | 110 - 120 |

| H7 | 6.0 - 6.5 | 110 - 120 |

| C7a | - | 140 - 150 |

| C3a | - | 130 - 140 |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.com For this compound, COSY would show correlations between H1 and H2, and between H6 and H7, confirming their positions on the five-membered ring. emerypharma.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. frontiersin.org This allows for the direct assignment of each carbon signal to its attached proton(s). For example, the proton signal for the methyl group would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-4 bonds). frontiersin.org This is crucial for piecing together the molecular skeleton. For instance, the protons of the methyl group at C5 would show a correlation to the C5 carbon, as well as to the adjacent C6 and C3a carbons, definitively placing the methyl group on the ring. nih.govbeilstein-journals.org Similarly, the H1 proton would show correlations to the C2, C3, and C7a carbons, confirming the structure of the fused ring system.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. db-thueringen.de

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is also highly informative. Pyrrolizidine (B1209537) and related alkaloids often exhibit characteristic fragmentation, such as a common base peak at m/z 82, which corresponds to the C₅H₈N⁺ fragment, resulting from the cleavage of the heterocyclic core. frontiersin.orgfrontiersin.org The fragmentation of the specific 5-methyl derivative would also likely involve the loss of radicals like H• or CH₃• from the molecular ion.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). savemyexams.com This precision allows for the determination of a compound's exact molecular formula. hilarispublisher.com For this compound, the molecular formula is C₈H₇NO. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). savemyexams.com

| Molecular Formula | Nominal Mass | Exact Mass (Monoisotopic) |

| C₈H₇NO | 133 | 133.05276 |

| C₇H₅N₃ | 131 | 131.04835 |

| C₉H₁₁N | 133 | 133.08915 |

| C₇H₉NO₂ | 139 | 139.06333 |

This table illustrates how HRMS can differentiate C₈H₇NO from other potential formulas with similar nominal masses.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound. vscht.cz

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| α,β-Unsaturated Ketone | C=O Stretch | 1670 - 1710 |

| Alkene | C=C Stretch | 1600 - 1680 |

| Aromatic-like C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | C-H Stretch | 2850 - 3000 |

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the conjugated ketone, typically appearing around 1670-1707 cm⁻¹. clockss.orgrsc.org The C=C double bond stretching vibrations within the rings would appear in the 1600-1680 cm⁻¹ region. vscht.cz C-H stretching vibrations for the protons on the rings would be observed just above 3000 cm⁻¹, while the C-H stretches of the methyl group would be found just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions that occur when a molecule absorbs UV or visible light. It is particularly useful for studying compounds containing conjugated systems.

The 3H-pyrrolizin-3-one core contains an extended system of conjugated double bonds, including the carbonyl group. This chromophore is expected to absorb UV light, leading to characteristic electronic transitions. The primary transitions would be the π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions. researchgate.net

π → π Transition:* This is a high-energy, high-intensity transition associated with the conjugated π-system. It is expected to result in a strong absorption band (λₘₐₓ) in the range of 210-250 nm. researchgate.net

n → π Transition:* This is a lower-energy, lower-intensity transition involving the non-bonding electrons on the carbonyl oxygen. It typically appears as a weaker absorption band at a longer wavelength, often above 300 nm. researchgate.net

The exact position and intensity of these absorption bands can be influenced by the solvent and the specific substitution pattern on the pyrrolizinone ring system.

X-ray Crystallography for Solid-State Structural Determination

Studies on compounds such as 6-bromopyrrolizin-3-one have revealed that the bicyclic system is essentially planar. researchgate.net This planarity, however, does not imply a fully delocalized 8π-electron system. Instead, analysis suggests that the two rings, the pyrrole and the α,β-unsaturated lactam, behave as independent electronic entities. researchgate.net The lactam unit within the crystal structure characteristically displays a long carbon-nitrogen (C–N) bond and a short carbon-oxygen (C=O) bond, which is typical for N-acylazoles and indicates a reduced amide-like interaction. researchgate.net Similarly, the crystal structure of {2-[(Benzoyloxy)methyl]-1-oxo-3H-pyrrolizin-2-yl}methyl benzoate (B1203000) shows that its pyrrolizine ring system is nearly planar. researchgate.net

The molecular geometry of 3H-pyrrolizin-3-one derivatives, as determined by X-ray diffraction, provides fundamental structural data. For instance, in more complex derivatives like spirooxindoles containing a pyrrolizidine moiety, the aryl and acylindole groups have been observed to orient in an anti-conformation. rsc.org In the case of {2-[(Benzoyloxy)methyl]-1-oxo-3H-pyrrolizin-2-yl}methyl benzoate, the two phenyl rings are significantly twisted relative to the planar pyrrolizine core, with dihedral angles of 64.26 (11)° and 70.75 (10)°. researchgate.net

The conformation of substituted derivatives can vary. For example, X-ray crystallographic studies of 5,6,7,7a-tetrahydro-2-hydroxy-1-phenyl-3H-pyrrolizin-3-one have confirmed a chair-like conformation for the saturated portion of the molecule. vulcanchem.com This contrasts with the largely planar structure of the aromatic 3H-pyrrolizin-3-one core.

Below is a table summarizing key geometric parameters for a representative 3H-pyrrolizin-3-one derivative based on crystallographic data.

| Parameter | Value | Compound | Source |

| Dihedral Angle (Phenyl to Pyrrolizine) | 64.26 (11)° | {2-[(Benzoyloxy)methyl]-1-oxo-3H-pyrrolizin-2-yl}methyl benzoate | researchgate.net |

| Dihedral Angle (Phenyl to Pyrrolizine) | 70.75 (10)° | {2-[(Benzoyloxy)methyl]-1-oxo-3H-pyrrolizin-2-yl}methyl benzoate | researchgate.net |

| Molecular Conformation | Planar Pyrrolizine Core | 6-bromopyrrolizin-3-one | researchgate.net |

| Molecular Conformation | Chair-like (saturated ring) | 5,6,7,7a-tetrahydro-2-hydroxy-1-phenyl-3H-pyrrolizin-3-one | vulcanchem.com |

The packing of molecules within a crystal is governed by a network of intermolecular interactions. mdpi.com In 3H-pyrrolizin-3-one derivatives, these interactions can include conventional hydrogen bonds, weaker C–H···O interactions, and π-stacking. rsc.org For carbonyl-substituted pyrroles, which are structurally related to the pyrrolizinone core, N-H···O and C-H···O hydrogen bonds are significant in defining the crystal packing motifs. uni-regensburg.de

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, has been applied to pyrrole derivatives to differentiate the contributions of various contacts. uni-regensburg.de For instance, in pyrrole structures containing chlorine atoms, H···Cl/Cl···H interactions can account for a significant portion (25-29%) of the intermolecular contacts, alongside H···H (25%) and H···O/O···H (15-18%) interactions. uni-regensburg.de In the crystal structure of {2-[(Benzoyloxy)methyl]-1-oxo-3H-pyrrolizin-2-yl}methyl benzoate, weak intermolecular C–H⋯O hydrogen bonding is observed. researchgate.net The study of these non-covalent interactions is crucial for understanding the stability of the crystal lattice and can influence the material's physical properties. ed.ac.uk

The table below details the types of intermolecular interactions observed in the crystal structures of related pyrrole compounds.

| Interaction Type | Percentage of Hirshfeld Surface | Compound Class | Source |

| H···H | ~25% | Chloro-substituted pyrrol-2-yl ketones | uni-regensburg.de |

| H···Cl/Cl···H | 25-29% | Chloro-substituted pyrrol-2-yl ketones | uni-regensburg.de |

| H···O/O···H | 15-18% | Chloro-substituted pyrrol-2-yl ketones | uni-regensburg.de |

| C–H···O | Present | {2-[(Benzoyloxy)methyl]-1-oxo-3H-pyrrolizin-2-yl}methyl benzoate | researchgate.net |

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data, such as spectroscopic profiles. frontiersin.orgresearchgate.net For the analysis of 3H-pyrrolizin-3-one compounds and related alkaloids, which often occur in complex mixtures, chemometric techniques are invaluable for classification, pattern recognition, and quantitative analysis. frontiersin.orgresearchgate.net

Principal Component Analysis (PCA) is an unsupervised dimensionality-reduction technique used to simplify complex datasets. plos.org It transforms a large set of variables into a smaller set of uncorrelated variables called principal components (PCs), while retaining most of the original data's variance. nih.gov In the context of spectroscopic analysis of compounds like pyrrolizidine alkaloids, PCA can be used to visualize similarities and differences between samples based on their spectral fingerprints. researchgate.netplos.org

For example, PCA has been successfully applied to the pyrrolizidine alkaloid profiles of various plant species to distinguish between them based on their chemical composition. researchgate.net A score plot of the first few principal components can reveal clustering of samples, indicating similarities in their alkaloid profiles, or separation, indicating significant chemical differences. plos.orgnih.gov This method is powerful for initial data exploration and identifying patterns without prior knowledge of the sample classes. frontiersin.org

Soft Independent Modeling of Class Analogy (SIMCA) is a supervised classification method used to authenticate a sample's membership to a specific class. wikipedia.orgnih.gov Unlike methods that create boundaries between classes, SIMCA builds a separate PCA model for each defined class in a training set. wikipedia.orgreadthedocs.io A new sample is then projected onto each class model, and its distance to the model is calculated. If the sample lies within the statistical limits of a model, it is classified as belonging to that class. wikipedia.org

The key parameters in a SIMCA model are the number of principal components used to define the class space and the statistical decision threshold. nih.gov This technique is particularly useful for quality control and authentication, for instance, to verify if a sample's spectroscopic profile is consistent with that of a reference group of authentic 3H-pyrrolizin-3-one compounds. nih.gov The method is "soft" because a sample can be classified as belonging to more than one class or to no class at all. wikipedia.org

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification and regression technique that is a modification of the PLS algorithm. nih.govrsc.org Unlike PCA, PLS-DA is a supervised method that uses class information to maximize the separation between groups of samples. metabolon.comuniroma1.it It is particularly effective for analyzing datasets with more variables than samples and where variables are highly correlated, which is common in spectroscopic data. uniroma1.itnih.gov

In a PLS-DA model, a "dummy" binary matrix representing class membership is regressed against the experimental data (e.g., spectra). nih.gov The model identifies latent variables that capture the variance in the spectral data most relevant to discriminating between the predefined classes. metabolon.com The results can be visualized in score plots, similar to PCA, which show the separation between classes, and in loading plots, which highlight the specific variables (e.g., wavelengths or chemical shifts) that are most important for this discrimination. researchgate.net This makes PLS-DA a powerful tool for identifying biomarkers or spectral features that differentiate between classes of compounds. metabolon.com

Computational Chemistry and Theoretical Studies of 3h Pyrrolizin 3 One Systems

Quantum Mechanical Calculations for Structural and Electronic Properties

Quantum mechanical (QM) calculations are fundamental in elucidating the intrinsic structural and electronic features of molecules. rsc.org For the 3H-pyrrolizin-3-one scaffold, methods like Density Functional Theory (DFT) are employed to optimize molecular geometries and understand electronic properties. researchgate.netdntb.gov.ua These calculations can determine parameters such as bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding the molecule's reactivity and stability. sci-hub.seemanresearch.org The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be computed to predict the molecule's behavior in chemical reactions and its photophysical characteristics. researchgate.nettandfonline.com

Studies on related heterocyclic systems demonstrate that DFT calculations can effectively model the effects of different solvents on the molecule's electronic structure and properties, which is vital for predicting its behavior in various biological environments. researchgate.netdntb.gov.ua

A significant application of quantum mechanical calculations is the accurate prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. nrel.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard framework for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.govmdpi.com

This computational approach is invaluable for structure elucidation and verification. researchgate.net For a given set of candidate structures, their theoretical NMR spectra can be calculated and compared against experimental data. mdpi.comresearchgate.net Statistical methods, such as calculating the mean absolute error between computed and experimental shifts, help in identifying the correct structure from a pool of isomers. nih.govresearchgate.net This process can resolve ambiguities in spectral assignments and confirm the stereochemistry and conformation of complex molecules containing scaffolds similar to 3H-pyrrolizin-3-one. mdpi.comnih.gov

| Computational Method | Application | Key Advantage | Reference |

|---|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Geometry optimization and electronic structure calculation. | Provides accurate molecular geometries essential for subsequent calculations. | nih.govresearchgate.net |

| GIAO (Gauge-Including Atomic Orbital) | Calculation of NMR shielding tensors. | A reliable method for predicting isotropic chemical shifts from a calculated geometry. | nrel.govnih.gov |

| CPCM (Conductor-like Polarizable Continuum Model) | Simulates the effect of a solvent on the molecule. | Improves accuracy by accounting for solvent effects on chemical shifts. | mdpi.com |

| DP4 Probability Analysis | Statistical comparison of calculated vs. experimental NMR data. | Provides a confidence level for the assignment of the correct chemical structure among several possibilities. | researchgate.net |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation extend theoretical investigations from single molecules to their interactions within complex biological systems. These techniques are crucial for predicting how 3H-pyrrolizin-3-one derivatives might behave as therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For derivatives of the 3H-pyrrolizin-3-one scaffold, docking studies are instrumental in predicting their binding affinity and mode of interaction with various protein targets. acs.orgmdpi.comresearchgate.net

Research on related pyrrolizine and pyrrolizinone compounds has utilized docking to explore their potential as inhibitors for a range of protein kinases and enzymes. nih.govrsc.org For instance, docking analyses have been performed to understand the binding of pyrrolizine derivatives to targets such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Glycogen Synthase Kinase-3β (GSK-3β). acs.orgmdpi.comrsc.org These studies help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. nih.govrsc.org

| Protein Target | Therapeutic Area | Significance of Docking | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinases (e.g., CDK2) | Oncology | Predicts binding modes and affinities to guide the design of anticancer agents. | mdpi.comnih.govrsc.org |

| Glycogen Synthase Kinase-3β (GSK-3β) | Neurodegenerative Diseases | Confirms preferential orientation in the active site and explains biological affinity. | acs.org |

| Receptor-Interacting Protein Kinase 1 (RIPK1) | Inflammation, Oncology | Identifies key interactions to develop inhibitors for preventing necroptosis and tumor metastasis. | nih.gov |

| Cholinesterases (AChE, BChE) | Alzheimer's Disease | Helps to understand bio-observations and identify parameters responsible for inhibitory properties. | rsc.org |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational behavior of ligands and their complexes with proteins over time. nih.govnih.gov MD simulations are often used to refine the results of molecular docking by assessing the stability of the predicted binding poses. acs.orgmdpi.com

For complexes involving pyrrolizine derivatives, MD simulations can calculate the root-mean-square deviation (RMSD) to evaluate the stability of the complex throughout the simulation. nih.govmdpi.com A stable RMSD suggests a stable binding mode. mdpi.com Furthermore, techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, offering a more quantitative prediction of binding affinity. nih.gov These simulations reveal the flexibility of the ligand and the protein, providing insights into the dynamic nature of their interaction. mdpi.comdblp.org

In Silico Methodologies for Scaffold Exploration and Optimization

In silico methodologies are essential for the rational exploration and optimization of chemical scaffolds like 3H-pyrrolizin-3-one. acs.org These computational strategies enable the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

One common approach is the creation of a virtual compound library based on the core scaffold. mdpi.comresearchgate.net For the pyrrolizine scaffold, researchers have designed libraries containing hundreds of derivatives by systematically modifying substituents on the core ring structure. mdpi.comnih.gov These libraries can then be subjected to virtual screening using pharmacophore models, which define the essential spatial arrangement of chemical features required for biological activity. mdpi.comnih.gov This process helps to prioritize which compounds to synthesize and test, saving significant time and resources. researchgate.net

Structure-activity relationship (SAR) studies are enhanced by these computational methods, allowing for lead optimization strategies such as ring expansion or substitution at various positions to be evaluated virtually before being pursued synthetically. rsc.org This structured approach to modifying the 3H-pyrrolizin-3-one scaffold is a cornerstone of modern drug discovery, facilitating the development of novel and effective therapeutic agents. rsc.orgacs.org

Reactivity and Chemical Transformations of the 3h Pyrrolizin 3 One Ring System

General Reactivity Patterns of Pyrrolizinones

The 3H-pyrrolizin-3-one system is characterized by a planar structure. X-ray crystallography of derivatives reveals that the lactam unit possesses a long carbon-nitrogen bond and a short carbon-oxygen bond, suggesting that the two rings behave somewhat independently with reduced amide-like interaction. researchgate.net This system does not show evidence of cyclic delocalization of its 8π-electron system. researchgate.net

Pyrrolizin-3-ones can undergo several types of reactions:

Electrophilic Addition: They react with electrophiles. For instance, treatment with dry hydrogen chloride results in the addition to the pyrrole (B145914) ring, forming a 1-chloro-1,2-dihydro derivative. researchgate.net

Bromination: Bromination with N-bromosuccinimide can occur at different positions depending on the reaction conditions, yielding either 2-bromo or other substituted pyrrolizinones. researchgate.netresearchgate.net

Hydrogenation: The pyrrolizinone ring can be hydrogenated to the corresponding hexahydro derivative (pyrrolizidin-3-one) using heterogeneous catalysts. researchgate.net The stereoselectivity of this reaction is influenced by the substitution pattern on the ring. researchgate.net

Cycloaddition Reactions: The system can participate in cycloaddition reactions. For example, azafulvenium methides, which can be generated from pyrrolo[1,2-c]thiazole precursors, act as 4π or 8π dipoles in cycloadditions with various dipolarophiles. conicet.gov.ar

Reactions Involving the Lactam Unit

The lactam portion of the 3H-pyrrolizin-3-one ring system displays distinct reactivity, particularly a susceptibility to ring-opening under certain conditions.

A notable characteristic of the 3H-pyrrolizin-3-one system is the facile ring-opening of the lactam unit under basic conditions. researchgate.netresearchgate.netrsc.org For instance, in the presence of methanol (B129727) and a base like Hünig's base, pyrrolizine-1,3-dione undergoes quantitative ring-opening to form a β-ketoester. rsc.org This reactivity is unusual for typical lactams and highlights the unique electronic nature of the pyrrolizinone scaffold. rsc.org While stable under acidic conditions, the presence of a base readily promotes this ring cleavage. rsc.org

Formation and Characterization of Reactive Intermediates

The metabolism of certain compounds containing the pyrrolizine skeleton, such as pyrrolizidine (B1209537) alkaloids, leads to the formation of highly reactive pyrrolic metabolites. These intermediates are central to the biological activity and toxicity of the parent compounds.

Pyrrolizidine alkaloids (PAs) are metabolized by cytochrome P450 enzymes in the liver to form reactive dehydropyrrolizidine alkaloids (dehydro-PAs). semanticscholar.org These primary metabolites are unstable and can react with water to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). nih.gov

Both dehydro-PAs and DHP are electrophilic and can form adducts with cellular nucleophiles like DNA and proteins. semanticscholar.orgnih.govnih.gov The formation of these adducts is a critical step in the mechanism of PA-induced hepatotoxicity and carcinogenicity. semanticscholar.orgnih.govresearchgate.net

Secondary pyrrolic metabolites can also be formed through the reaction of dehydro-PAs with endogenous molecules such as glutathione (B108866) (GSH) and amino acids. nih.govnih.gov For example, reaction with GSH can yield 7-glutathione-DHP (7-GS-DHP) and 7,9-diglutathione-DHP. nih.gov Studies have shown that these secondary metabolites are also capable of forming DHP-DNA adducts, indicating the existence of multiple pathways for the generation of genotoxic species. nih.gov The reaction of dehydromonocrotaline (B14562) with valine has been shown to produce unstable DHP-valine adducts. acs.org

The formation of pyrrole-protein adducts in the liver has been directly correlated with the dose of the parent PA and the extent of liver injury. semanticscholar.org

Functional Group Interconversions on the Pyrrolizinone Core

Functional group interconversion is a key strategy in organic synthesis that involves converting one functional group into another. wikipedia.org On the pyrrolizinone core, this can be achieved through various methods to modify the properties and reactivity of the molecule.

One common transformation is the conversion of a hydroxyl group to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a nucleophile. ub.eduvanderbilt.edu This two-step sequence allows for the introduction of a wide range of functionalities. For instance, a hydroxyl group can be converted to a halide via its sulfonate ester. vanderbilt.edu

Specific to the pyrrolizinone system, the 1-chloro-1,2-dihydro derivative, formed by the addition of HCl, is a versatile intermediate. researchgate.netresearchgate.net The halogen in this compound is readily displaced by O-nucleophiles, providing a route to various 1-substituted derivatives. researchgate.netresearchgate.net This strategy has been utilized in the synthesis of necine bases like didehydroheliotridin-5-one. researchgate.net

Furthermore, palladium-catalyzed reactions, such as the Tsuji-Trost allylation, can be employed. For example, 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-ones can be converted to the tetrahydro-1H-pyrrolizine-2,3-dione scaffold using a palladium catalyst. nih.gov

Synthetic Utility and Scaffold Design in Pyrrolizinone Chemistry

5-Methyl-3H-pyrrolizin-3-one as a Key Synthetic Intermediate

This compound is a valuable synthetic intermediate, providing a foundational structure for the elaboration of more complex molecules. Its inherent reactivity and structural features allow for a variety of chemical transformations. For instance, model reactions involving phenylacetic acid and pyrrole (B145914) aldehyde have demonstrated the formation of 5,7-dimethyl-2-phenyl-3H-pyrrolizin-3-one, with the this compound derivative often being a major product. daneshyari.com The hydrogenation of 7-methyl-3H-pyrrolizin-3-one serves as a method for producing racemic retronecanol, highlighting the utility of these compounds as precursors to pyrrolizidine (B1209537) alkaloids. researchgate.net

The synthesis of various pyrrolizinone derivatives can be achieved through a one-pot, two-step process involving oxidation and intramolecular cyclization of substituted pyrroles. tandfonline.com This approach underscores the accessibility of the pyrrolizinone core for further chemical exploration. The strategic placement of the methyl group at the 5-position influences the electronic and steric properties of the molecule, guiding subsequent reactions and providing a point of control in multi-step syntheses.

Pyrrolizinone as a Versatile Chemical Scaffold

The pyrrolizinone framework is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net Its rigid, fused-ring structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for molecular recognition and biological activity.

Design of Novel Pyrrolizinone-Based Scaffolds for Chemical Exploration

The inherent versatility of the pyrrolizinone scaffold allows for the design and synthesis of diverse chemical libraries for drug discovery and chemical biology. researchgate.netresearchgate.net By systematically modifying the substituents on the pyrrolizinone core, chemists can explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. For example, a new family of fluorinated dihydropyrrolizinones has been synthesized from fluorinated enamino amides, demonstrating the potential for creating novel analogs with unique properties. researchgate.net

The design of novel scaffolds often involves computational methods to predict binding affinities and other molecular properties, guiding the synthetic efforts towards compounds with higher potential for biological activity. frontiersin.org The ability to generate a wide array of derivatives from a common pyrrolizinone core makes it an attractive starting point for such explorations.

Table 1: Examples of Synthesized Pyrrolizinone Derivatives and their Precursors

| Precursor(s) | Pyrrolizinone Derivative | Synthetic Approach | Reference |

| Substituted pyrroles | Pyrrolizine-3-one derivatives | One-pot, two-step oxidation and intramolecular cyclization | tandfonline.com |

| Fluorinated enamino amides | Fluorinated dihydropyrrolizinones | Not specified | researchgate.net |

| Phenylacetic acid, Pyrrole aldehyde | 5,7-dimethyl-2-phenyl-3H-pyrrolizin-3-one | Model reaction | daneshyari.com |

Integration into Fused and Spiro Heterocyclic Systems

The pyrrolizinone scaffold can be further elaborated by integrating it into more complex fused and spirocyclic heterocyclic systems. These modifications can significantly alter the molecule's shape, rigidity, and electronic properties, leading to novel compounds with distinct biological profiles.

A notable example is the synthesis of spiro-fused pyrrolo[3,4-a]pyrrolizines. These compounds have been studied for their potential antitumor activities. nih.gov The synthesis of dispiro[indoline-3,3′-pyrrolizine-1′,5′′-thiazolidines] from simple precursors in a one-pot procedure highlights the efficiency with which complex spiro systems incorporating the pyrrolizine core can be assembled. iucr.org These reactions often proceed with high regio- and stereospecificity. iucr.org Another example involves the three-component reaction of pyrrolidine (B122466), aromatic aldehydes, and 3-arylideneoxindolin-2-ones to afford functionalized 7′-arylidenespiro[indoline-3,1′-pyrrolizines]. sci-hub.se

The construction of these intricate architectures demonstrates the synthetic tractability of the pyrrolizinone scaffold and its utility in generating molecular diversity.

Role in the Synthesis of Pyrrolizidine Alkaloid Analogs and Related Natural Products

Pyrrolizidine alkaloids are a large class of natural products known for their wide range of biological activities. researchgate.net The pyrrolizinone core serves as a crucial building block in the synthesis of analogs of these natural products. researchgate.netnih.gov The ability to synthesize these analogs is vital for studying their mechanisms of action and for developing new therapeutic agents with improved properties. nih.govpsu.edu

The synthesis of pyrrolizidine alkaloids and their analogs can be approached through various strategic methods, including cycloaddition reactions and transition metal-mediated cyclizations. researchgate.net Pyrrolizinone derivatives are often key intermediates in these synthetic routes. For instance, the synthesis of macrocyclic diesters of (+)-synthanecine A, which are analogs of toxic pyrrolizidine alkaloids, relies on the availability of suitable necine base analogs that can be derived from pyrrolizinone precursors. psu.edu

Furthermore, the development of synthetic routes to pyrrolizidine and indolizidine alkaloids often involves the use of pyrrolizinone-type structures. researchgate.net These synthetic efforts are crucial for accessing sufficient quantities of these complex molecules for biological evaluation, as their isolation from natural sources can be challenging. psu.edu The versatility of the pyrrolizinone scaffold makes it an indispensable tool in the ongoing quest to synthesize and understand the biological significance of pyrrolizidine alkaloids and their derivatives. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Advancements

Research on the pyrrolizinone core has primarily focused on the synthesis of novel derivatives and the evaluation of their potential applications. Synthetic chemists have developed various strategies to construct the bicyclic pyrrolizinone framework, often involving multi-step sequences that may include oxidation and intramolecular cyclization processes. nih.gov These efforts have enabled the creation of a library of substituted pyrrolizinones, which has been crucial for investigating their properties.

A significant area of advancement has been in the exploration of the photophysical properties of pyrrolizinone derivatives. nih.gov Studies have shown that these compounds can exhibit interesting fluorescence characteristics, with absorbance and emission spectra that can be tuned by altering the substituents on the pyrrolizinone core. nih.gov For instance, the introduction of different aryl or alkyl groups can influence the electronic properties of the molecule, leading to changes in Stokes shifts and quantum yields. nih.gov

In the realm of biological activity, the broader family of pyrrolizidine (B1209537) alkaloids, to which pyrrolizinones are structurally related, is known for a wide range of pharmacological effects, including antimicrobial and anticancer activities. nih.gov Inspired by this, researchers have begun to design and synthesize novel pyrrolizine derivatives to evaluate them as potential therapeutic agents. nih.gov Studies on related heterocyclic systems have shown that specific substitutions can lead to potent biological activity against various pathogens and cancer cell lines. mdpi.com

Emerging Avenues in 5-Methyl-3H-pyrrolizin-3-one Research

The unique structural and electronic properties of this compound suggest several promising directions for future research. The presence of the electron-donating methyl group at the 5-position is likely to influence its reactivity and biological interactions, making it a target for focused investigation.

Key Emerging Research Avenues:

| Research Avenue | Description | Potential Impact |

| Advanced Materials | Investigation into the use of this compound as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or fluorescent sensors. The core's photophysical properties could be harnessed for these applications. nih.govtandfonline.com | Development of novel, low-cost electronic and sensing devices. |

| Medicinal Chemistry | Systematic synthesis and screening of a library of derivatives based on the this compound scaffold to explore their potential as anticancer, anti-inflammatory, or antimicrobial agents. nih.gov | Discovery of new lead compounds for drug development. |

| Computational Modeling | In-depth theoretical and computational studies to understand the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound and its derivatives. This would guide the rational design of new compounds with desired properties. | Acceleration of the discovery and optimization of new functional molecules. |

| Catalysis | Exploration of pyrrolizinone derivatives as ligands in organometallic catalysis. The nitrogen atom and the overall electronic structure could be suitable for coordinating with metal centers. | Creation of novel catalysts for a variety of chemical transformations. |

Methodological Challenges and Opportunities in Pyrrolizinone Chemistry

Despite the progress made, significant challenges remain in the field of pyrrolizinone chemistry, which also represent opportunities for innovation.

One of the foremost challenges is the development of stereoselective synthetic methods. nih.gov Many biologically active pyrrolizidine alkaloids are chiral, and their activity is highly dependent on their stereochemistry. kib.ac.cn Achieving high levels of stereocontrol in the synthesis of substituted pyrrolizinones, including this compound, is a non-trivial task that requires sophisticated synthetic strategies. nih.gov This challenge presents an opportunity for the development of novel asymmetric catalytic methods or the use of chiral starting materials to control the stereochemical outcome of the reactions. nih.gov

The functionalization of the pyrrolizinone core at specific positions can also be difficult. Introducing substituents at desired locations without affecting other parts of the molecule requires chemoselective reactions. There is a need for new synthetic methodologies that allow for the precise and efficient modification of the pyrrolizinone scaffold.

Furthermore, the purification and characterization of pyrrolizinone derivatives can be complex. The development of more efficient and robust analytical techniques for this class of compounds would be highly beneficial for the field.

Methodological Challenges and Opportunities:

| Challenge | Opportunity |

| Stereoselective Synthesis | Development of novel asymmetric catalytic systems and chiral pool synthesis approaches to control the stereochemistry of the pyrrolizinone core. nih.govnih.gov |

| Regioselective Functionalization | Exploration of new C-H activation and cross-coupling reactions to enable the precise installation of functional groups on the pyrrolizinone ring. |

| Scalability of Synthesis | Designing more efficient and scalable synthetic routes to produce larger quantities of pyrrolizinone derivatives for in-depth studies and potential commercial applications. |

| Analytical Characterization | Advancing analytical techniques, such as advanced NMR spectroscopy and mass spectrometry methods, for the unambiguous characterization of complex pyrrolizinone structures. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-3H-pyrrolizin-3-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization of substituted pyrazole precursors. For example, refluxing ethyl acetoacetate with phenylhydrazine in acetic acid yields pyrazolone derivatives . Optimization includes adjusting solvent systems (e.g., toluene/ethyl acetate/water mixtures for TLC monitoring) and catalyst selection. Purity can be enhanced via recrystallization in ethanol or preparative TLC .

Q. How is structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography using tools like ORTEP-3 can resolve bond angles and molecular packing . Complementary techniques include -NMR for proton environments (e.g., methyl group at δ ~2.1 ppm) and IR spectroscopy for carbonyl stretching (~1650–1700 cm) . PubChem provides standardized InChI keys and spectral data for cross-validation .

Q. What solvents and storage conditions are suitable for this compound?

- Methodological Answer : Toluene or acetone is often used for dissolution, with storage at –20°C under inert gas to prevent degradation. Stability studies recommend monitoring via HPLC or GC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproducts be resolved in synthesis protocols?

- Methodological Answer : Contradictions may arise from impurities in starting materials (e.g., halide reagents) or variable catalytic activity. Systematic analysis includes:

- Repeating reactions under controlled conditions (e.g., anhydrous KCO, strict temperature regimes) .

- Using high-resolution mass spectrometry (HRMS) to identify side products.

- Applying multivariate statistical design (e.g., DoE) to isolate critical variables .

Q. What advanced catalytic systems improve regioselectivity in functionalizing this compound?

- Methodological Answer : Heterogeneous catalysts like FeO@SiO/InO enhance allylidene formation in pyrazole derivatives, improving yield and selectivity. Mechanistic studies via DFT calculations can predict reactive sites and guide catalyst design .

Q. How do substituents on the pyrrolizinone ring influence bioactivity, and what computational tools model these interactions?

- Methodological Answer : Substituents like trifluoromethyl groups alter electron density, affecting binding to biological targets (e.g., enzymes). Docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) correlate structural features with activity. Experimental validation includes SAR studies using derivatives with controlled substitutions .

Q. What strategies address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Variations may stem from polymorphic forms or hydration states. Strategies include:

- Re-measuring thermal properties via DSC-TGA.

- Comparing experimental -NMR data with computational predictions (e.g., ACD/Labs).

- Cross-referencing CAS registry entries to verify batch-specific impurities .

Data Contradiction Analysis

Q. How should researchers interpret contradictory findings in biological activity studies?